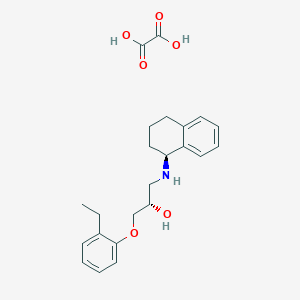

3-(2-Ethylphenoxy)-1-(1,2,3,4-tetrahydronaphth-1-ylamino)-2-propanol oxalate

Descripción general

Descripción

SR59230A es un antagonista potente, selectivo y que penetra la barrera hematoencefálica del receptor adrenérgico beta-3. Ha sido ampliamente utilizado en la investigación científica debido a su alta afinidad por los receptores adrenérgicos beta-3, con valores de IC50 de 40 nanomolares para beta-3, 408 nanomolares para beta-1 y 648 nanomolares para los receptores beta-2 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de SR59230A involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de una serie de reacciones de condensación y ciclización, seguidas de modificaciones del grupo funcional para lograr el producto final. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de SR59230A sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para la eficiencia y la rentabilidad, a menudo involucrando reactores de flujo continuo y sistemas automatizados para mantener una calidad y un rendimiento constantes. El producto final se purifica utilizando técnicas como la cristalización, la cromatografía y la recristalización .

Análisis De Reacciones Químicas

Tipos de reacciones

SR59230A experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Implica el reemplazo de un grupo funcional por otro, utilizando reactivos como halógenos o nucleófilos

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes en condiciones ácidas o básicas.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio y otros agentes reductores en condiciones anhidras.

Sustitución: Halógenos, nucleófilos y otros reactivos a temperaturas y solventes controlados

Productos principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Metabolic Regulation

SR59230A has been studied for its effects on metabolism. It modulates energy expenditure and fat metabolism, making it a candidate for research into treatments for obesity and related metabolic disorders. Studies have shown that this compound can significantly impact body weight regulation by altering the signaling pathways associated with energy homeostasis.

Gastrointestinal Motility

The compound has also been investigated for its potential effects on gastrointestinal motility. Its action on adrenergic receptors in the gut suggests that it may play a role in conditions affecting digestive processes .

Pharmacological Research

As a beta-3 adrenergic receptor antagonist, SR59230A serves as a valuable tool in pharmacological studies aimed at understanding the role of these receptors in various physiological processes. Researchers utilize this compound to explore receptor interactions and downstream signaling mechanisms.

Gene Interactions

Studies have identified several genes that interact with SR59230A, providing insights into its biological mechanisms and potential therapeutic targets. For instance, interactions with specific proteins involved in metabolic regulation have been documented, highlighting the compound's relevance in gene therapy and molecular biology studies .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Activity |

|---|---|---|

| SR58611A | Similar structure with different substituents | Selective beta-3 antagonist |

| CL316243 | Contains a different side chain | Potent beta-3 agonist |

| Isoproterenol | Beta agonist with a simpler structure | Non-selective beta agonist |

Uniqueness : The distinct combination of the tetrahydronaphthalene moiety and the ethylphenoxy group in SR59230A gives it unique pharmacological properties compared to these analogs. Its specific action as a beta-3 adrenergic receptor antagonist sets it apart from other compounds that may exhibit agonistic properties or target different receptor subtypes .

Mecanismo De Acción

SR59230A ejerce sus efectos uniéndose selectivamente y antagonizando el receptor adrenérgico beta-3. Este receptor participa en varios procesos fisiológicos, incluida la lipólisis, la termogénesis y la función cardiovascular. Al bloquear el receptor, SR59230A inhibe las vías de señalización posteriores, lo que lleva a una reducción de las respuestas celulares a la estimulación adrenérgica .

Comparación Con Compuestos Similares

Compuestos similares

ICI-118551: Un antagonista selectivo del receptor adrenérgico beta-2 con diferentes perfiles de selectividad y afinidad.

Propranolol: Un antagonista no selectivo del receptor adrenérgico beta utilizado en varias aplicaciones terapéuticas.

SR58611A: Otro antagonista del receptor adrenérgico beta-3 con diferentes propiedades farmacocinéticas

Singularidad

SR59230A es único debido a su alta selectividad y afinidad por el receptor adrenérgico beta-3, lo que lo convierte en una herramienta valiosa en la investigación. Su capacidad para penetrar la barrera hematoencefálica mejora aún más su utilidad en el estudio de las funciones y los trastornos del sistema nervioso central .

Actividad Biológica

Overview

3-(2-Ethylphenoxy)-1-(1,2,3,4-tetrahydronaphth-1-ylamino)-2-propanol oxalate, commonly known as SR59230A, is a synthetic compound primarily recognized for its role as a selective antagonist of the beta-3 adrenergic receptor (β3-AR). This compound has garnered attention due to its diverse pharmacological effects and potential therapeutic applications in various biological systems.

- IUPAC Name : (2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol; oxalic acid

- Molecular Formula : C21H27NO2·C2H2O4

- Molecular Weight : 415.5 g/mol

- CAS Number : 174689-39-5

SR59230A primarily functions as a β3-adrenoceptor antagonist , exhibiting high affinity for β3 receptors with an IC50 value of approximately 40 nM. It also interacts with β1 and β2 adrenergic receptors, albeit with lower affinity (408 nM for β1 and 648 nM for β2) . This selective antagonism has implications in metabolic regulation, particularly in adipose tissue where β3 receptors play a crucial role in lipolysis and thermogenesis.

Cardiovascular Effects

Research indicates that SR59230A may improve cardiac function in heart failure models. In rat studies, the administration of SR59230A led to enhanced cardiac output and reduced systemic vascular resistance, suggesting its potential as a therapeutic agent for heart failure management .

Antioxidant Properties

In addition to its adrenergic activity, SR59230A exhibits antioxidant properties. It can mitigate oxidative stress in renal cells exposed to calcium oxalate (CaOx), a common component in kidney stones. This protective effect is attributed to its ability to enhance superoxide dismutase activity while decreasing reactive oxygen species (ROS) levels .

Inhibition of Calcium Oxalate Crystal Formation

Recent studies have explored the role of SR59230A in inhibiting the formation of calcium oxalate crystals. In vitro experiments demonstrated that the compound significantly reduced the aggregation of CaOx crystals, which is pivotal in preventing kidney stone formation. The mechanism involves altering the zeta potential on crystal surfaces and promoting the formation of less harmful crystal forms .

Table 1: Summary of Biological Activities

Case Study: Effects on Kidney Cells

In a controlled study involving HK-2 renal cells treated with calcium oxalate, SR59230A was shown to significantly enhance cell viability and reduce markers of oxidative stress. The treatment resulted in lower levels of malondialdehyde and 8-hydroxy-deoxyguanosine expression, indicating reduced cellular damage and improved antioxidant defenses .

Propiedades

IUPAC Name |

(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2.C2H2O4/c1-2-16-8-4-6-13-21(16)24-15-18(23)14-22-20-12-7-10-17-9-3-5-11-19(17)20;3-1(4)2(5)6/h3-6,8-9,11,13,18,20,22-23H,2,7,10,12,14-15H2,1H3;(H,3,4)(H,5,6)/t18-,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBQNQMNFXNGLR-MKSBGGEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(CNC2CCCC3=CC=CC=C23)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1OC[C@H](CN[C@H]2CCCC3=CC=CC=C23)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872468 | |

| Record name | SR 59230A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174689-39-5 | |

| Record name | (2S)-1-(2-Ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]2-propanol ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174689-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Ethylphenoxy)-1-(1,2,3,4-tetrahydronaphth-1-ylamino)-2-propanol oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174689395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SR 59230A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SR-59230A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4G2GB3YHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.